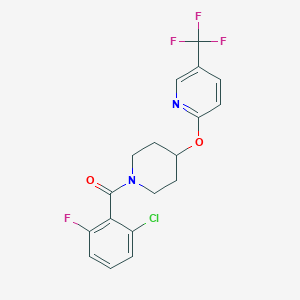

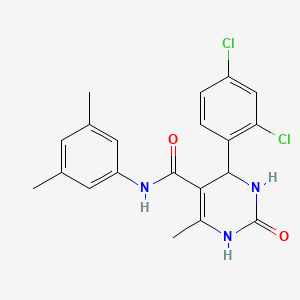

3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide is a novel chemical entity that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are widely used as antibacterial agents. However, the unique structural features of this compound make it a promising candidate for the development of new drugs for the treatment of various diseases.

Scientific Research Applications

Fluorescent Monitoring of Chemical Reactions

Research has developed a fluorogenic aldehyde, connected to a 6-methoxy-2-naphthyl group, which can monitor the progress of aldol reactions through an increase in fluorescence. This innovative approach is significant for observing and measuring chemical reaction processes (Guo & Tanaka, 2009).

Environmental Analysis

In environmental applications, methods have been developed for the extraction and analysis of water-soluble benzene- and naphthalenesulfonates from industrial effluents. These techniques are vital for monitoring pollutants and maintaining environmental health (Alonso, Castillo, & Barceló, 1999).

Bioconversion Studies

The bioconversion potential of certain fungi, like Bjerkandera adusta, has been explored for producing novel halogenated aromatic compounds. This research is significant for understanding the metabolic processes and potential applications in biotechnology (Lauritsen & Lunding, 1998).

Chemical Synthesis and Mechanistic Insights

Studies on the direct electrophilic fluorination of various compounds, including naproxen, contribute to the field of organic synthesis, providing insights into reaction mechanisms and enabling the development of novel compounds (Borodkin, Elanov, Gatilov, & Shubin, 2019).

Development of Fluorophores

Research has been conducted on the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones, showcasing the potential of these compounds as fluorophores. This is crucial in the fields of material science and fluorescence-based sensing technologies (Seki et al., 2008).

Novel Electrophilic Fluorinating Reagents

The development of new electrophilic fluorinating reagents, like N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, has been explored. These reagents are important for various fluorination processes in organic chemistry, enhancing reaction selectivity and efficiency (Yasui et al., 2011).

Antibacterial Agents

The synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides and their evaluation as potent antibacterial agents represents an important area in medicinal chemistry. This research is crucial for developing new therapeutic agents (Abbasi et al., 2015).

Anticancer Catalysts

Studies on RuII sulfonamidoethylenediamine complexes in anticancer research show how these compounds can be used as catalysts in the transfer hydrogenation process, a promising approach in cancer treatment (Chen et al., 2018).

properties

IUPAC Name |

3-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FNO4S/c1-25-19-10-9-14(11-17(19)20)26(23,24)21-12-18(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18,21-22H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZKIOVJTHJWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)

![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)

![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)

![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)